molecular formula C8H7ClN2S B599249 3-Chloro-2-methyl-4-thiocyanatoaniline CAS No. 14030-84-3

3-Chloro-2-methyl-4-thiocyanatoaniline

Cat. No.: B599249
CAS No.: 14030-84-3
M. Wt: 198.668
InChI Key: JRZHLVJULLQAMV-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-thiocyanatoaniline is an organic compound with the molecular formula C8H7ClN2S. It is a heterocyclic organic compound that contains a thiocyanate group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline typically involves the reaction of 3-chloro-2-methyl-4-nitroaniline with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the thiocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-4-thiocyanatoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Chloro-2-methyl-4-thiocyanatoaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-thiocyanatoaniline involves its interaction with specific molecular targets and pathways. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methyl-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the chlorine and thiocyanate groups in specific positions on the aniline ring makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(4-amino-2-chloro-3-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZHLVJULLQAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653368
Record name 4-Amino-2-chloro-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14030-84-3
Record name 4-Amino-2-chloro-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ammonium thiocyanate (1.61 g, 0.02 mol) and iodine (1.79 g, 7.1 mmol) in methanol was added 3-chloro-2-methylaniline (0.84 mL, 7.1 mmol) dropwise. The mixture was allowed to stir at room temperature for 2 days after which time water (50 mL) was added and the mixture was extracted with dichloromethane (4×50 mL). The extracts were washed with a 15% aqueous solution of sodium thiosulfate (100 mL) then dried (Na2SO4) and the solvent removed in vacuo to afford 4-amino-2-chloro-3-methylphenyl thiocyanate as a brown solid (1.26 g, 90%). Material was used crude in subsequent steps.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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